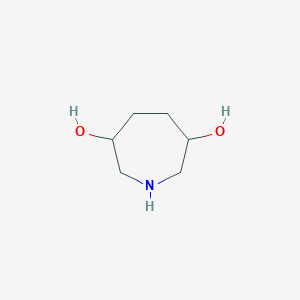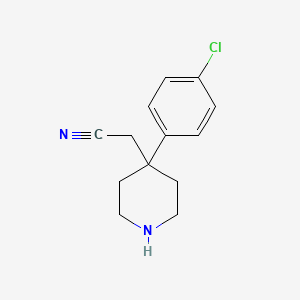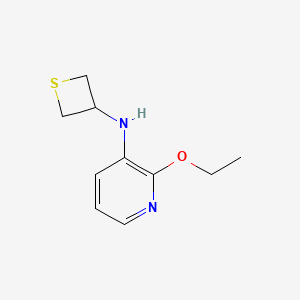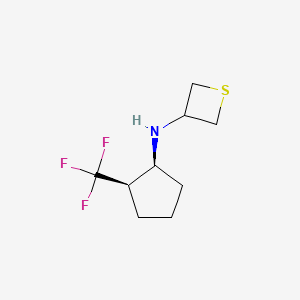
N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with a trifluoromethyl group can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Thietan-3-amine Moiety: The thietan-3-amine group can be introduced through nucleophilic substitution reactions, where an amine group replaces a leaving group on a thietan ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-2-amine
- N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-4-amine
- N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-ol
Uniqueness
“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” is unique due to its specific structural configuration, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, while the thietan ring can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H14F3NS |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[(1S,2R)-2-(trifluoromethyl)cyclopentyl]thietan-3-amine |
InChI |
InChI=1S/C9H14F3NS/c10-9(11,12)7-2-1-3-8(7)13-6-4-14-5-6/h6-8,13H,1-5H2/t7-,8+/m1/s1 |
InChI Key |
KARHIILJFOJMIE-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC2CSC2)C(F)(F)F |
Canonical SMILES |
C1CC(C(C1)NC2CSC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


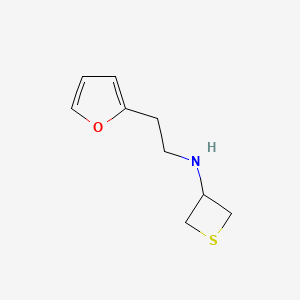
![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
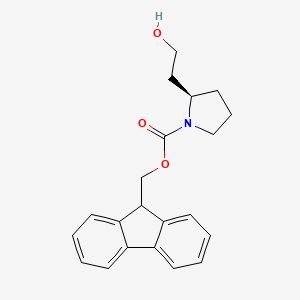
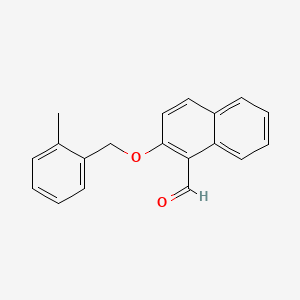
![6-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B12987084.png)
![1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12987090.png)
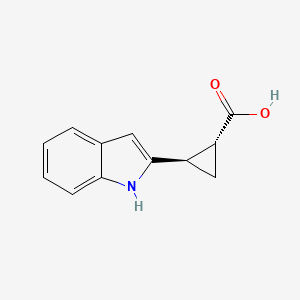
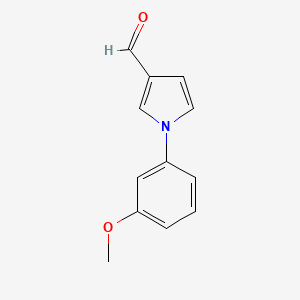
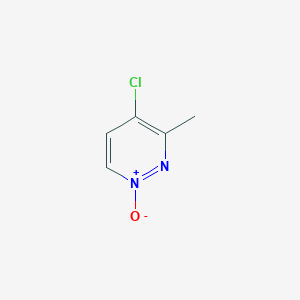
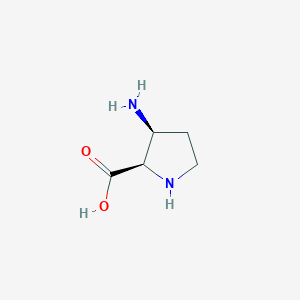
![N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)
